molecular formula C27H27NO9 B15389152 Diethyl 2-[4-(acetyloxy)phenyl]-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate CAS No. 10223-94-6

Diethyl 2-[4-(acetyloxy)phenyl]-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate

Cat. No.: B15389152
CAS No.: 10223-94-6
M. Wt: 509.5 g/mol
InChI Key: BUPREBNYEZJLMM-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(acetyloxy)phenyl]-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate is a structurally complex cyclohexane derivative featuring multiple functional groups: two ester moieties (diethyl dicarboxylate), an acetyloxy-substituted phenyl ring, a phenylcarbamoyl group, and two ketone groups at positions 4 and 4.

Properties

CAS No.

10223-94-6

Molecular Formula

C27H27NO9

Molecular Weight

509.5 g/mol

IUPAC Name

diethyl 2-(4-acetyloxyphenyl)-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C27H27NO9/c1-4-35-26(33)20-19(16-11-13-18(14-12-16)37-15(3)29)21(27(34)36-5-2)24(31)22(23(20)30)25(32)28-17-9-7-6-8-10-17/h6-14,19-22H,4-5H2,1-3H3,(H,28,32)

InChI Key

BUPREBNYEZJLMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(C(=O)C(C1=O)C(=O)NC2=CC=CC=C2)C(=O)OCC)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

Biological Activity

Diethyl 2-[4-(acetyloxy)phenyl]-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate, a compound of significant interest in medicinal chemistry, exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{5}

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Kinase Activity : Similar compounds have shown efficacy in inhibiting protein kinases, which are critical in cancer cell proliferation and survival. The modulation of kinase pathways can lead to apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies have demonstrated that derivatives of this compound can induce cell cycle arrest in various cancer cell lines, suggesting potential use as an anticancer agent .

Anticancer Properties

The primary focus of research on this compound is its anticancer activity. In vitro studies have shown that it can inhibit the growth of multiple cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. The mechanism involves the repression of Akt and mTOR pathways through the activation of c-Jun NH2-terminal kinase (JNK), leading to increased apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammatory markers in cellular models, indicating a potential dual role in treating both cancer and inflammatory diseases .

Case Studies

  • Prostate Cancer Model : A study involving PC-3 cells treated with the compound showed significant reduction in cell viability and induction of apoptosis via JNK pathway activation. This suggests a promising avenue for further development as a prostate cancer therapeutic agent.
  • Breast Cancer Model : In MCF-7 cells, treatment with the compound resulted in G1 phase arrest and downregulation of cyclin D1 expression, further confirming its potential as an effective anticancer drug .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in PC-3 and MCF-7
Cell Cycle ArrestG1 phase arrest in breast cancer cells
Anti-inflammatoryReduction of inflammatory markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on chiral and racemic 1,3-dioxolane dicarboxylates (e.g., compounds 5–8 ), which share functional similarities with the target compound, such as ester groups and aromatic substituents. Below is a detailed comparison based on structural features, synthesis, and biological activity:

Structural and Functional Group Analysis

Feature Target Compound Similar Compounds ()
Core Structure Cyclohexane ring with 4,6-diketones 1,3-Dioxolane (5-membered ring)
Ester Groups Diethyl dicarboxylate at positions 1 and 3 Dimethyl/diisopropyl dicarboxylate (e.g., compounds 5 , 6 , 7 , 8 )
Aromatic Substituents 4-(Acetyloxy)phenyl and phenylcarbamoyl groups 2-Hydroxyphenyl (e.g., compounds 6 , 7 , 8 )
Chirality Not specified in evidence Compound 7 : Chiral (>99% ee, [α]²⁰D = −80); others racemic (e.g., 6 , 8 )

Hypothetical Activity of the Target Compound

While direct data are unavailable, the target compound’s structural features suggest:

  • Enhanced Lipophilicity : The diethyl esters (vs. dimethyl in 7 ) may increase cell permeability.
  • Dual Functional Groups : The acetyloxy and phenylcarbamoyl groups could synergize for multitarget activity (e.g., enzyme inhibition + antimicrobial effects).
  • Potential Stability Issues: The 4,6-diketones might render the compound prone to hydrolysis or redox reactions, necessitating formulation optimization.

Critical Analysis of Limitations

  • Evidence Gaps: No data on the target compound’s synthesis, characterization, or bioactivity are provided, limiting direct comparisons.
  • Structural Divergence : The cyclohexane core and phenylcarbamoyl group distinguish the target from 1,3-dioxolanes, complicating extrapolations.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound to enhance yield and purity?

Methodological Answer:

  • Employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors. Use fractional factorial designs to minimize trial runs while capturing interactions between variables .
  • Integrate quantum chemical calculations (e.g., density functional theory) to predict energetically favorable pathways and transition states, reducing reliance on trial-and-error approaches. Computational tools like Gaussian or ORCA can guide solvent selection and intermediate stabilization .

Q. Which spectroscopic techniques are most effective for confirming the compound’s stereochemistry and functional group arrangement?

Methodological Answer:

  • 2D NMR spectroscopy (e.g., NOESY for spatial proximity, HSQC for carbon-proton correlations) to resolve stereochemical ambiguities in the cyclohexane-dione core and phenylcarbamoyl substituents.
  • X-ray crystallography for unambiguous determination of crystal packing and intramolecular hydrogen bonding, as demonstrated in cyclohexane-dicarboxylate derivatives .

Q. How can researchers validate the compound’s structural integrity during hydrolytic or thermal degradation studies?

Methodological Answer:

  • Use HPLC-MS to monitor degradation products in real-time under accelerated stability conditions (e.g., 40°C/75% RH). Pair with kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life predictions.
  • In situ FTIR or Raman spectroscopy to track carbonyl group stability and intermediate formation during thermal stress .

Advanced Research Questions

Q. What computational approaches are suitable for elucidating the reaction mechanism of the cyclohexane-dione core formation?

Methodological Answer:

  • Perform ab initio molecular dynamics (AIMD) simulations to model solvent effects and intermediate lifetimes.
  • Use intrinsic reaction coordinate (IRC) analysis to map potential energy surfaces and identify rate-limiting steps, aligning with ICReDD’s reaction path search methodologies .

Q. How can conflicting data regarding the compound’s reactivity in different solvent systems be resolved?

Methodological Answer:

  • Apply multivariate statistical analysis (e.g., principal component analysis) to correlate solvent polarity, dielectric constant, and reaction outcomes.
  • Cross-validate results using microfluidic platforms to test solvent gradients under controlled flow conditions, ensuring reproducibility .

Q. What strategies are recommended for studying the compound’s potential as a scaffold in polymer or coordination chemistry?

Methodological Answer:

  • Investigate ring-opening polymerization of the ester groups using catalysts like Sn(Oct)₂. Characterize polymer morphology via GPC and DSC .
  • Explore coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis titration and single-crystal XRD to assess ligand-binding modes .

Q. How can researchers design experiments to evaluate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, followed by mutagenesis studies to validate critical residues .

Data Analysis and Collaboration

Q. What methodologies address discrepancies in spectroscopic data between theoretical predictions and experimental observations?

Methodological Answer:

  • Use hybrid QM/MM (quantum mechanics/molecular mechanics) calculations to account for solvent and crystal field effects in NMR chemical shift predictions.
  • Cross-reference with solid-state NMR to resolve discrepancies arising from dynamic effects in solution .

Q. How can interdisciplinary approaches enhance understanding of the compound’s multifunctionality?

Methodological Answer:

  • Integrate chemical biology techniques (e.g., fluorescent tagging for cellular uptake studies) with materials science characterization (e.g., AFM for surface topology).
  • Leverage open-source data platforms (e.g., PubChem) to compare structural analogs and their reported activities .

Q. What frameworks support collaborative research on this compound across computational, synthetic, and analytical teams?

Methodological Answer:

  • Adopt iterative feedback loops where computational models inform synthetic routes, and experimental data refine simulations.
  • Utilize cloud-based collaboration tools (e.g., Benchling) for real-time data sharing, aligning with ICReDD’s integrated research paradigm .

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